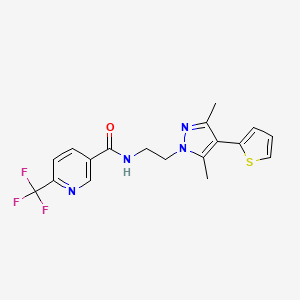

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Description

This compound features a pyrazole core substituted with 3,5-dimethyl and 4-(thiophen-2-yl) groups. The pyrazole is linked via an ethyl chain to a nicotinamide moiety bearing a 6-(trifluoromethyl) substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and pyrazole rings may facilitate π-π stacking or hydrogen bonding in biological targets .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4OS/c1-11-16(14-4-3-9-27-14)12(2)25(24-11)8-7-22-17(26)13-5-6-15(23-10-13)18(19,20)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUJINCZBURDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives. Its unique structural features, including the presence of a pyrazole ring, thiophene moiety, and trifluoromethyl group, suggest potential biological activity across various therapeutic areas. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17F3N4OS, with a molecular weight of approximately 366.39 g/mol. The compound's structure features multiple heterocycles that contribute to its chemical reactivity and solubility.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Specifically, derivatives containing thiophene and pyrazole structures have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors that trigger biochemical cascades affecting cellular functions.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate to High | |

| Gram-negative Bacteria | High | |

| Fungi | Moderate |

The biological effects of this compound are mediated through its interaction with various molecular targets. Research suggests that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways associated with inflammation and infection . The trifluoromethyl group enhances lipophilicity, potentially facilitating better membrane penetration and bioavailability.

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of this compound, researchers evaluated its effect on bacterial growth in vitro. The results demonstrated a significant reduction in colony-forming units (CFUs) for both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 16 µg/mL for E. coli .

Table 2: Minimum Inhibitory Concentrations (MIC)

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

Cytotoxicity Assessment

Cytotoxicity tests performed on human cell lines indicated that this compound exhibited low toxicity at therapeutic concentrations. The compound showed an IC50 value greater than 50 µM in human fibroblast cells, suggesting a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. Studies have shown that pyrazole derivatives can effectively target cancer cell lines, demonstrating cytotoxicity and selectivity against various tumors .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Its structural components allow it to interact with inflammatory pathways, potentially leading to the modulation of cytokine release and reduction of inflammation markers in vitro.

Synthetic Approaches

The synthesis of this compound typically involves several steps:

- Formation of Thiophene and Pyrazole Intermediates : This can be achieved through reactions involving appropriate nucleophiles and cyclization reactions.

- Coupling Reactions : The final product is obtained through coupling reactions that link the thiophene and pyrazole moieties with the trifluoromethyl nicotinamide component.

Anticancer Screening

A study published in 2019 identified novel anticancer compounds through screening libraries on multicellular spheroids. The results indicated that compounds with similar structures to this compound exhibited potent cytotoxic effects against various cancer cell lines, including MCF-7 and HCT116 .

Anti-inflammatory Research

In another study focusing on anti-inflammatory agents, derivatives of thiophene and pyrazole were evaluated for their ability to inhibit pro-inflammatory cytokines. The findings suggested that modifications in the structure could enhance the efficacy of these compounds in reducing inflammation in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Trifluoromethyl Substituents

N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide ():

This compound shares the trifluoromethyl-pyrazole motif but replaces the thiophene and nicotinamide groups with a cyclopropyl and butynamide chain. The absence of a thiophene or aromatic amide may reduce target affinity compared to the target compound, though the trifluoromethyl group retains lipophilic advantages .- BTP2 (4-methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide) (): BTP2’s bis-trifluoromethyl pyrazole and thiadiazole-carboxanilide structure demonstrates kinase inhibition (e.g., CK1).

Nicotinamide/Nicotinonitrile Analogues

- 2-((2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (): This analogue replaces the ethyl linker with a thioether and substitutes the thiophene with a phenyl group.

- 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (): A CK1 inhibitor with a pyrimidinone-thioacetamide scaffold, this compound highlights the importance of the trifluoromethyl group in kinase binding. The target’s pyrazole-thiophene system may offer steric advantages over the pyrimidinone .

Substituent Effects on Bioactivity

- Thiophene vs. Phenyl : The target’s thiophene group (vs. phenyl in ) could enhance π-stacking in hydrophobic pockets.

- Ethyl Linker : The ethyl chain may confer conformational flexibility compared to rigid thioether () or acetamide () linkers.

- Trifluoromethyl Positioning : The 6-position on nicotinamide (target) vs. benzo[d]thiazole () may influence target specificity.

Structural and Functional Comparison Table

Research Implications and Limitations

- Structural Insights : The target compound’s hybrid pyrazole-nicotinamide architecture combines features of kinase inhibitors () and heterocyclic modulators ().

- Data Gaps: No direct solubility, potency, or in vivo data are available in the provided evidence. Further studies on synthesis, crystallography (using SHELX programs ), and kinase profiling are needed.

- Patent Context : Related patents () emphasize trifluoromethyl and pyrazole motifs in drug development but lack comparative data.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters. Thiophene and trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:

- Temperature control (<100°C) to avoid decomposition of the trifluoromethyl group .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate high-purity product .

- Monitoring reaction progress using TLC or HPLC with UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and thiophene substituents. The trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the labile nicotinamide and pyrazole-thiophene linkages .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the pyrazole-thiophene and trifluoromethyl-nicotinamide linkages, identifying vulnerable sites .

- Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) to predict hydrolysis or thermal degradation pathways .

- Validate predictions experimentally via accelerated stability studies (40–60°C, pH 1–13 buffers) with HPLC monitoring .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data for this compound?

- Methodological Answer :

- Mechanistic Deconvolution : Compare in vitro assay results (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to identify off-target interactions or solubility limitations .

- Metabolite Profiling : LC-MS/MS to detect active/inactive metabolites that may explain discrepancies between cellular and biochemical assays .

- Dose-Response Refinement : Use Hill slope analysis to distinguish between true efficacy and assay artifacts (e.g., aggregation-induced inhibition) .

Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?

- Methodological Answer :

- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling steps to minimize side reactions .

- Flow Chemistry : Continuous-flow reactors with precise temperature/pressure control enhance reproducibility and scalability of exothermic steps (e.g., acylation) .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Methodological Frameworks

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Free-Wilson Analysis : Systematically modify substituents (e.g., thiophene vs. furan, methyl vs. ethyl groups) to quantify contributions to biological activity .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with pharmacokinetic properties .

- Crystallography : X-ray diffraction of protein-ligand complexes (if available) to validate docking poses and inform rational design .

Q. How should researchers address heterogeneous results in cytotoxicity assays across different cell lines?

- Methodological Answer :

- Cell Line Profiling : Test compound in panels of cancer/normal cells (e.g., NCI-60) to identify lineage-specific sensitivities .

- Mechanistic Follow-Up : siRNA knockdown or CRISPR-Cas9 gene editing to confirm target engagement vs. bystander effects .

- Microenvironment Mimicry : Use 3D spheroid cultures or co-culture systems to assess activity in physiologically relevant models .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent responses in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal (logistic) models using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values .

- Bootstrap Resampling : Estimate confidence intervals for potency metrics in small-sample datasets .

- Meta-Analysis : Aggregate results from multiple assays (e.g., enzymatic, cellular) to identify consensus trends and outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.